

Spectroscopic Profile of trans-2-Tridecen-1-ol: A Technical Guide

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Compound of Interest

Compound Name: *trans-2-Tridecen-1-ol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **trans-2-Tridecen-1-ol**, a long-chain unsaturated alcohol. The information presented herein is intended to support research and development activities by providing key analytical data and methodologies.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for **trans-2-Tridecen-1-ol**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|--------------|------------|
| Data not available in a readily interpretable format from the searched sources. | | |

Note: While a ¹H NMR spectrum is available from the National Institute of Standards and Technology (NIST), the detailed peak assignments are not provided in the publicly accessible data. The spectrum was acquired on a BRUKER AC-300 instrument.^[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |
|---|------------|
| Experimental data for trans-2-Tridecen-1-ol is not readily available. | |

Reference Data: ¹³C NMR of (Z)-2-Tridecen-1-ol (cis-isomer)[2]

| Chemical Shift (ppm) | Assignment |
|--|------------|
| Detailed peak list not publicly available. | |

Note: An experimental ¹³C NMR spectrum for the cis-isomer, (Z)-2-Tridecen-1-ol, is available and was recorded on a Nicolet QE-300 instrument.[2] This information may serve as a useful reference for researchers.

Table 3: IR Spectroscopic Data

| Wavenumber (cm ⁻¹) | Interpretation |
|--------------------------------|-------------------------------|
| ~3330 (broad) | O-H stretch (hydrogen-bonded) |
| ~3020 | =C-H stretch |
| ~2925, ~2855 | C-H stretch (aliphatic) |
| ~1670 | C=C stretch |
| ~1465 | C-H bend (alkane) |
| ~1010 | C-O stretch |
| ~965 | =C-H bend (trans) |

Note: The IR spectrum was obtained from a neat sample using a capillary cell.[1] A gas-phase IR spectrum is also available from the NIST/EPA Gas-Phase Infrared Database.[3]

Table 4: GC-MS Data

| Parameter | Value |
|----------------------------|--|
| Kovats Retention Index | 1570, 1571.2 (semi-standard non-polar column) [1] |
| Major Mass Fragments (m/z) | Detailed fragmentation pattern not readily available. |

Note: A mass spectrum obtained by electron ionization is available.[\[4\]](#)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of long-chain unsaturated alcohols like **trans-2-Tridecen-1-ol**, based on available information and standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

- Instrumentation: A Bruker AVANCE 300 spectrometer (or equivalent) operating at 300 MHz for ¹H and 75 MHz for ¹³C nuclei.
- Sample Preparation: Approximately 5-10 mg of **trans-2-Tridecen-1-ol** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment (zg30).
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: ~2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64 scans, depending on the sample concentration.

- Reference: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) is used for chemical shift calibration.
- 13C NMR Acquisition:
 - Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).
 - Spectral Width: 0-220 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more scans, as 13C is less sensitive.
 - Reference: The solvent peak of CDCl₃ (δ = 77.16 ppm) is used for chemical shift calibration.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy - Neat Liquid

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory or standard transmission sample holder.
- Sample Preparation (Neat Liquid in Capillary Cell):
 - A small drop of neat **trans-2-Tridecen-1-ol** is placed between two salt plates (e.g., NaCl or KBr).
 - The plates are gently pressed together to form a thin capillary film of the liquid.
 - The assembled plates are placed in the spectrometer's sample holder.
- Data Acquisition:
 - Spectral Range: 4000-400 cm⁻¹.

- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the empty salt plates is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

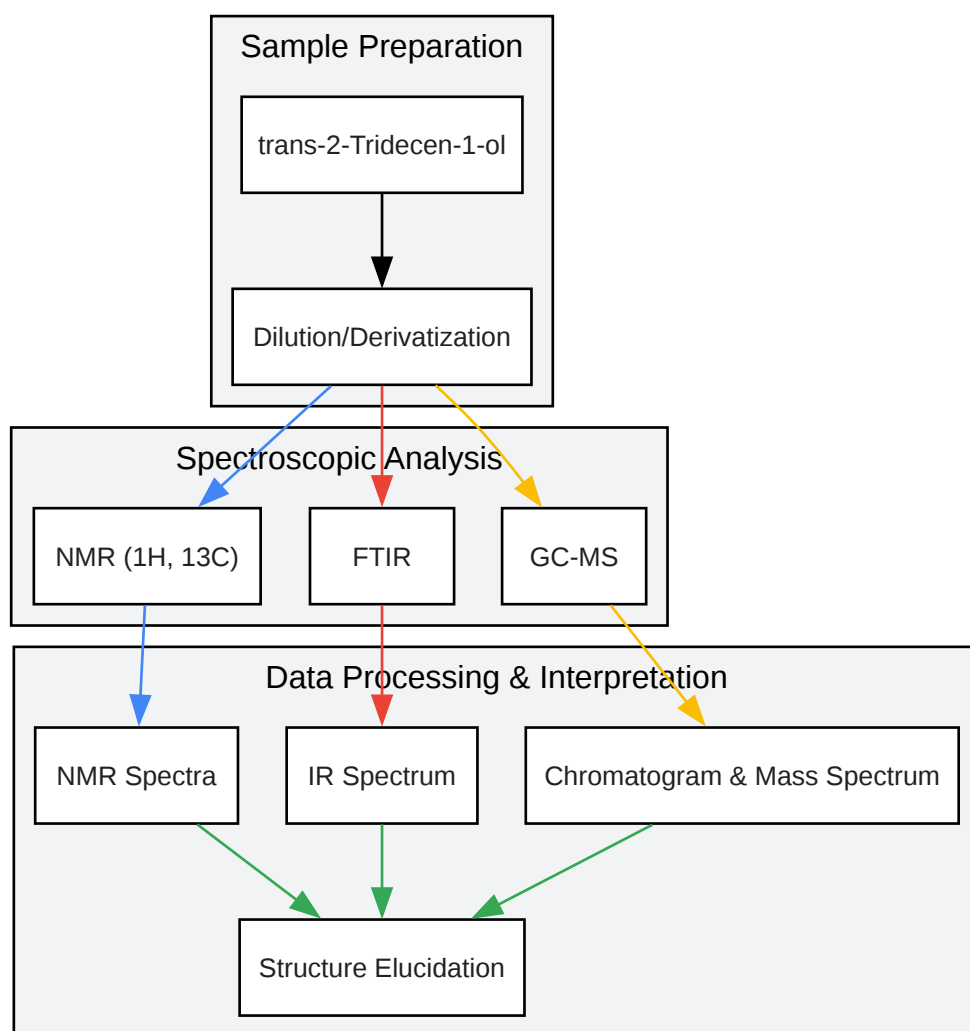
Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).
- Sample Preparation: The **trans-2-Tridecen-1-ol** sample is typically diluted in a suitable solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL. For improved chromatography of the alcohol, derivatization to a trimethylsilyl (TMS) ether can be performed using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- GC Conditions:
 - Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
 - Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
 - Injector Temperature: 250 °C.
 - Injection Volume: 1 µL with a split ratio of 20:1 or higher.
 - Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 10 °C/min.
 - Final hold: Hold at 280 °C for 5-10 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 40-500.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Data Acquisition: Full scan mode.

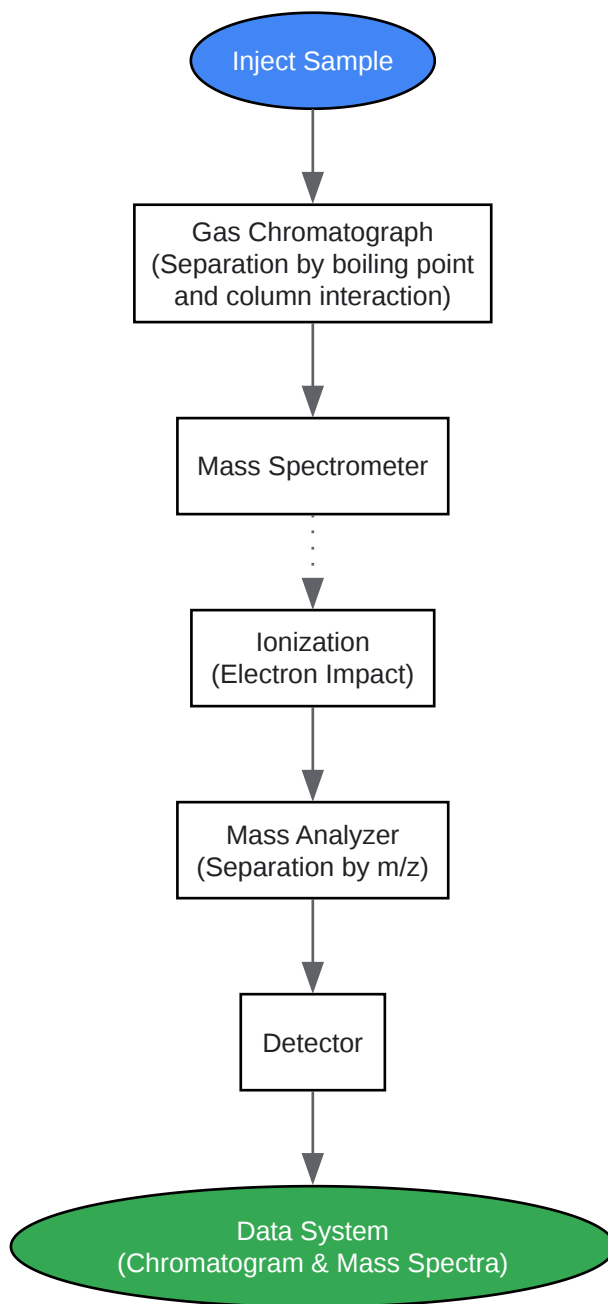
Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis.



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Caption: General workflow for spectroscopic analysis.



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Caption: Logical flow of a GC-MS experiment.

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References

- 1. 2-Tridecen-1-ol, (2E)- | C₁₃H₂₆O | CID 5364949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z)-Tridec-2-en-1-ol | C₁₃H₂₆O | CID 5364998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Tridecen-1-ol, (E)- [webbook.nist.gov]
- 4. 2-Tridecen-1-ol, (E)- [webbook.nist.gov]
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